![molecular formula C19H18N4OS2 B2426110 3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-79-7](/img/structure/B2426110.png)
3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the anti-tumor potential of this compound and its derivatives. In a study, novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized. These compounds exhibited moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, some derivatives showed IC50 values between 0 μM and 100 μM, indicating their potential as anti-cancer agents .
- Molecular docking studies have revealed the binding orientations of these synthesized compounds in the active site of c-Met, a receptor associated with cancer progression. Additionally, molecular dynamics simulations were performed to evaluate the binding stabilities between the compounds and their receptors .
- While not extensively studied, exploring the antimicrobial activity of this compound and its derivatives could be valuable. Researchers have synthesized related compounds (e.g., 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide) and evaluated their antimicrobial effects .
Anti-Tumor Activity
Molecular Docking and MD Simulations
Antimicrobial Properties
Mechanism of Action
Target of Action
The primary target of this compound is the LasB system of Gram-negative bacteria . The LasB system is a part of the quorum sensing pathways, which are used by bacteria for cell-cell communication .
Mode of Action
The compound interacts with the LasB system, inhibiting its function . This interaction results in the disruption of bacterial cell-cell communication, affecting their ability to respond to external factors such as nutrient availability and defense mechanisms .
Biochemical Pathways
The compound affects the quorum sensing pathways, which are crucial for bacterial survival and pathogenesis . These pathways coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting the LasB system, the compound disrupts these pathways, potentially reducing the pathogenicity of the bacteria .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The compound’s action results in the inhibition of the LasB system, disrupting bacterial cell-cell communication . This can lead to a reduction in biofilm formation, virulence production, and other pathogenic behaviors . In addition, the compound showed promising quorum-sensing inhibitor activities with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, nutrient availability can affect the activity of the quorum sensing pathways, which are the compound’s target . .
properties
IUPAC Name |
3-[[4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13(14-8-4-3-5-9-14)25-18-21-20-17(22(18)2)12-23-15-10-6-7-11-16(15)26-19(23)24/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVSRJXOYCWDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one |
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